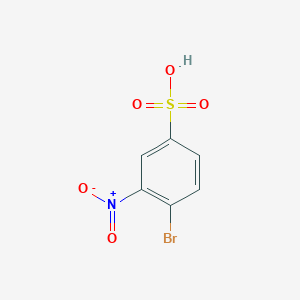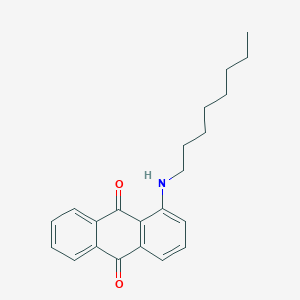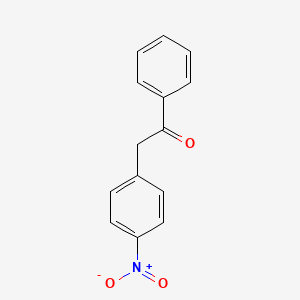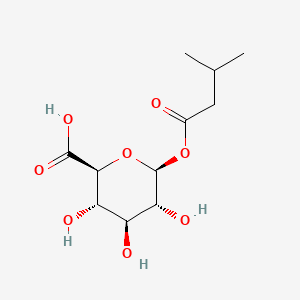
Isovalerylglucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovalerylglucuronide belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Isovalerylglucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Isovalerylglucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, isovalerylglucuronide is primarily located in the cytoplasm. Isovalerylglucuronide participates in a number of enzymatic reactions. In particular, Isovalerylglucuronide and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate glucuronic acid through its interaction with the enzyme UDP-glucuronosyltransferase 2B11. In addition, Isovalerylglucuronide can be converted into D-glucuronic acid through the action of the enzyme Beta-glucuronidase. In humans, isovalerylglucuronide is involved in the starch and sucrose metabolism pathway. Isovalerylglucuronide is also involved in several metabolic disorders, some of which include the glycogenosis, type iii. cori disease, debrancher glycogenosis pathway, the glycogenosis, type iv. amylopectinosis, anderson disease pathway, the mucopolysaccharidosis vi. sly syndrome pathway, and the glycogenosis, type vi. hers disease pathway.
Wissenschaftliche Forschungsanwendungen
1. Identification and Metabolism in Isovaleric Acidemia
Isovalerylglucuronide has been identified as a new urinary metabolite in patients with isovaleric acidemia, a genetic disorder affecting leucine metabolism. It undergoes intramolecular rearrangements in alkaline solutions, resulting in isomers with different gas chromatographic positions. The presence of isovalerylglucuronide suggests its role in detoxification of isovalerate in isovaleric acidemia, although its excretion was found to be a transient phenomenon (Dorland et al., 1983).
2. Role in Isovaleric Acidemia Clinical Manifestations
Research indicates that isovaleric acidemia (IVA), characterized by poor feeding, vomiting, and lethargy, involves the excretion of multiple intermediate metabolites like isovalerylglucuronide. These metabolites help in understanding the biochemical abnormalities and clinical conditions of IVA patients (Loots et al., 2005).
3. Implications in Diagnostic and Therapeutic Approaches
Isovalerylglucuronide's identification in isovaleric acidemia highlights the importance of comprehensive metabolic profiling for accurate diagnosis and management. This knowledge can influence therapeutic strategies like dietary modifications and supplements to manage the accumulation of toxic metabolites in IVA patients (Kasapkara et al., 2011).
4. Analytical Detection and Monitoring
Advanced analytical techniques have identified isovalerylglucuronide in urine samples of IVA patients. Techniques like liquid chromatography-mass spectrometry (LC-MS) enable the detection and quantification of isovalerylglucuronide, facilitating monitoring of disease progression and response to therapy (Ito et al., 1995).
Eigenschaften
CAS-Nummer |
88070-93-3 |
|---|---|
Molekularformel |
C11H18O8 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methylbutanoyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O8/c1-4(2)3-5(12)18-11-8(15)6(13)7(14)9(19-11)10(16)17/h4,6-9,11,13-15H,3H2,1-2H3,(H,16,17)/t6-,7-,8+,9-,11+/m0/s1 |
InChI-Schlüssel |
VOJAALAAOYUSCT-ZCLKDUABSA-N |
Isomerische SMILES |
CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Andere CAS-Nummern |
88070-93-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
isovaleryl-beta-D-glucuronide isovalerylglucuronide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



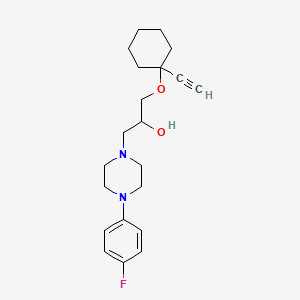
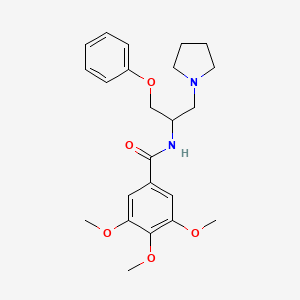
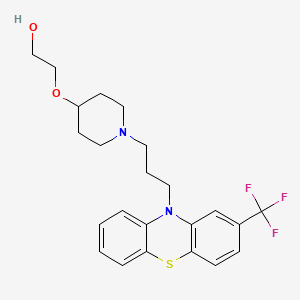
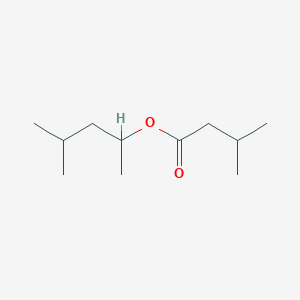
![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)
